molecular formula C16H19N3O5 B1677189 Oglufanide CAS No. 38101-59-6

Oglufanide

Cat. No. B1677189
CAS RN: 38101-59-6
M. Wt: 333.34 g/mol
InChI Key: LLEUXCDZPQOJMY-AAEUAGOBSA-N
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Description

Oglufanide is a synthetic dipeptide immunomodulator . It was originally developed to treat severe infectious diseases in Russia and was extensively studied in cancer clinical trials in the United States before being acquired by Implicit Bioscience in 2005 . It is currently in development for the treatment of chronic hepatitis C viral infection .


Molecular Structure Analysis

Oglufanide has a chemical formula of C16H19N3O5 . Its average weight is 333.344 and its monoisotopic mass is 333.132470724 . The structure of Oglufanide belongs to the class of organic compounds known as peptides .


Physical And Chemical Properties Analysis

Oglufanide has an average mass of 333.339 Da and a monoisotopic mass of 333.132477 Da . The compound has 2 defined stereocenters .

Scientific Research Applications

Antiangiogenic and Immunomodulating Activities

Oglufanide, identified as a synthetic form of a naturally-occurring dipeptide of L-glutamic acid and L-tryptophan, exhibits antiangiogenic and potential immunomodulating activities. It functions by inhibiting vascular endothelial growth factor (VEGF), potentially hindering angiogenesis. This inhibition is significant in various research contexts, particularly in studying vascular development and related diseases. Additionally, oglufanide is reported to stimulate the immune response, specifically against the hepatitis C virus and intracellular bacterial infections, making it a notable subject in immunological research (Oglufanide Disodium, 2020).

Future Directions

Oglufanide is currently undergoing clinical trials for the treatment of patients infected with the hepatitis C virus . It is also being studied for its potential use in treating severe respiratory diseases such as influenza and ovarian cancer .

properties

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEUXCDZPQOJMY-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924324
Record name L-Glu-L-Trp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Oglufanide

CAS RN

38101-59-6, 122933-59-9
Record name Thymogen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38101-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oglufanide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038101596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oglufanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05779
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Glu-L-Trp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OGLUFANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RHY598T5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glutamyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028830
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
R Meena, S Shekhar, SB Ansari… - Chemistry–An Asian …, 2023 - Wiley Online Library
… further for the drug oglufanide modification (Scheme 3). The drug oglufanide is a synthetic H-Trp-… On the other hand, the modified oglufanide 12 also accessed in excellent yield by direct …
Number of citations: 3 onlinelibrary.wiley.com
S Fereshteh, H Kalhor, A Sepehr, H Rahimi… - Journal of the Indian …, 2022 - Elsevier
… , Macimorelin, and Oglufanide have been found against … Oglufanide is a synthetic dipeptide immunomodulator that is being used to treat chronic hepatitis C virus infection. Oglufanide …
Number of citations: 2 www.sciencedirect.com
R Mekala - 2019 - search.proquest.com
… Oglufanide, 21 at one time called thymogen, is a dipeptide confined from calf thymus. The … both the normal item oglufanide and the ensuing engineered variants of oglufanide have been …
Number of citations: 0 search.proquest.com
NK Kaushik, N Kaushik, P Attri, N Kumar, CH Kim… - Molecules, 2013 - mdpi.com
… The immunomodulatory properties of both the natural product oglufanide and the subsequent synthetic versions of oglufanide have been extensively studied as an agent that enhances …
Number of citations: 159 www.mdpi.com
D Kumar, S Sharma, S Kalra, G Singh… - Current Drug …, 2020 - ingentaconnect.com
Heterocyclic compounds play a significant role in various biological processes of the human body and many of them are in clinical use due to their diverse, chemical and biological …
Number of citations: 46 www.ingentaconnect.com
G Grover, R Nath, R Bhatia, MJ Akhtar - Bioorganic & Medicinal Chemistry, 2020 - Elsevier
Epilepsy is one of the commonly prevailing neurological disorders. According to the reports, it is evident that about 80% of the epileptic cases have been observed in developing …
Number of citations: 35 www.sciencedirect.com
T Arai, Y Arimura, S Ishikura, K Kino - Applied and environmental …, 2013 - Am Soc Microbiol
Functional peptides are expected to be beneficial compounds that improve our quality of life. To address the growing need for functional peptides, we have examined peptide synthesis …
Number of citations: 50 journals.asm.org
P Hamill, K Brown, H Jenssen, REW Hancock - Current opinion in …, 2008 - Elsevier
Resistance to antimicrobial agents and the limited development of novel agents are threatening to worsen the burden of infections that are already a leading cause of morbidity and …
Number of citations: 126 www.sciencedirect.com
A Franciscus - HCV Advocate, 2010 - eloizaquintela.com.br
There are many compounds being studied to treat hepatitis C. A number of compounds for these targets are in early “test-tube” development or pre-clinical “animal” development phases…
Number of citations: 31 eloizaquintela.com.br
Z Wei, W Wang, W Xu, L Tao, Z Li, Y Zhang… - Environmental … - Wiley Online Library
Emamectin benzoate (EMB) is an insecticide for the control of agricultural lepidoptera pests, and also an anti‐parasiticide for the control of exoparasites in aquaculture industry. …
Number of citations: 2 onlinelibrary.wiley.com

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